
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with an amino group, a bromine atom, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The final step involves the hydroxylation of the quinoline ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the quinoline core.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the imidazole ring or quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Amino-4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the amino group, potentially altering its binding affinity to molecular targets.
2-Amino-6-bromoquinolin-8-ol: Lacks the imidazole ring, which may reduce its ability to interact with metal ions or DNA.
Uniqueness
2-Amino-6-bromo-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the bromine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H9BrN4O |
|---|---|
分子量 |
305.13 g/mol |
IUPAC名 |
2-amino-6-bromo-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9BrN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
InChIキー |
DDJCCVISALTGIL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


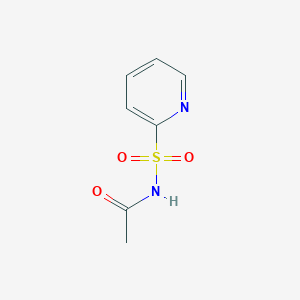
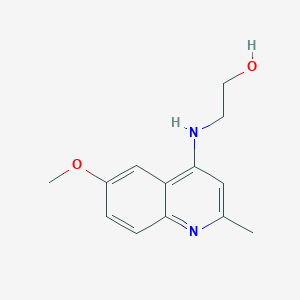
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
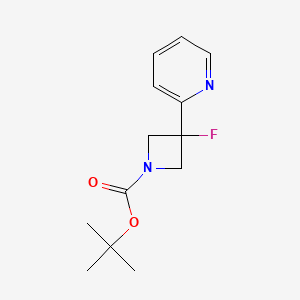
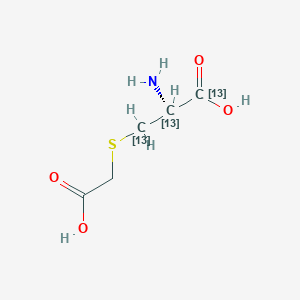
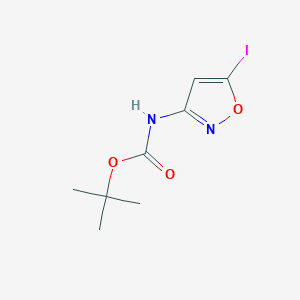
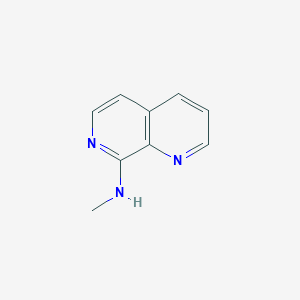
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

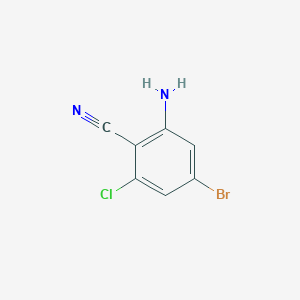
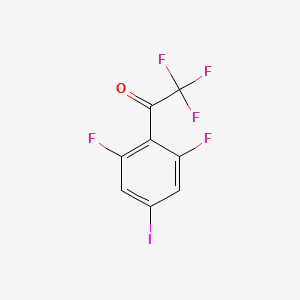
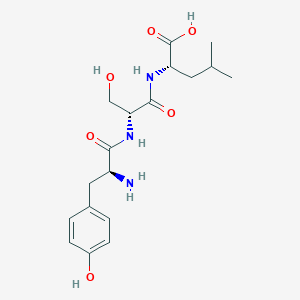
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)
